molecular formula C7H11NO3 B020224 Methyl 2-oxopiperidine-3-carboxylate CAS No. 106118-94-9

Methyl 2-oxopiperidine-3-carboxylate

Cat. No. B020224
M. Wt: 157.17 g/mol
InChI Key: BLSIWVNWHCXOCL-UHFFFAOYSA-N
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Description

Methyl 2-oxopiperidine-3-carboxylate is a chemical compound with interesting properties and applications in various fields of chemistry and medicinal research. Its structural complexity and reactivity make it a subject of study in organic synthesis and molecular chemistry.

Synthesis Analysis

  • Methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylates are synthesized using the Mannich procedure from methyl 3-oxoglutarate, benzaldehyde, and methylamine (Fernández et al., 1993).
  • An efficient approach to the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, involves several steps starting from 4-methylpyridinium and includes SN2 substitution, borohydride reduction, oxidation, and acylation (Chen Xin-zhi, 2011).

Molecular Structure Analysis

  • The stereochemistry of the enolic forms of methyl 2,6-diphenyl-1-methyl-4-oxopiperidine-3,5-dicarboxylates was determined using 1H and 13C NMR data, revealing keto-enol tautomerism and configurational isomerism (Fernández et al., 1993).

Chemical Reactions and Properties

  • The compound participates in various reactions, including Michael additions and ring-closing nucleophilic substitutions, leading to diverse structurally interesting products (Limbach et al., 2009).

Physical Properties Analysis

  • The specific physical properties of Methyl 2-oxopiperidine-3-carboxylate, such as melting point, boiling point, and solubility, are not directly mentioned in the papers, but these properties can generally be inferred from the molecular structure and functional groups present.

Chemical Properties Analysis

  • Methyl 2-oxopiperidine-3-carboxylate shows properties like tautomerism and can form various derivatives through reactions like acylation and amidation. The presence of the oxopiperidine structure contributes to its unique chemical behavior (Setterholm et al., 2015).

Scientific Research Applications

“Methyl 2-oxopiperidine-3-carboxylate” is a chemical reagent and its applications can vary widely depending on the context of the research . Here are some potential applications:

  • Organic Synthesis : This compound can be used as a building block in the synthesis of various complex molecules in the field of organic chemistry . The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used.

  • Pharmaceutical Research : It could potentially be used in the development of new drugs, although specific applications would depend on the drug being developed and the specific role this compound plays in its synthesis .

  • Material Science : In material science, this compound could be used in the synthesis of new materials with unique properties .

  • Biochemistry : In biochemistry, it could be used in the study of biological systems and processes .

  • Chemical Engineering : In chemical engineering, it could be used in the development of new processes for the synthesis of complex molecules .

  • Environmental Science : In environmental science, it could be used in the study of chemical processes in the environment .

“Methyl 2-oxopiperidine-3-carboxylate” is a chemical reagent and its applications can vary widely depending on the context of the research . Here are some potential applications:

  • Organic Synthesis : This compound can be used as a building block in the synthesis of various complex molecules in the field of organic chemistry . The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used.

  • Pharmaceutical Research : It could potentially be used in the development of new drugs, although specific applications would depend on the drug being developed and the specific role this compound plays in its synthesis .

  • Material Science : In material science, this compound could be used in the synthesis of new materials with unique properties .

  • Biochemistry : In biochemistry, it could be used in the study of biological systems and processes .

  • Chemical Engineering : In chemical engineering, it could be used in the development of new processes for the synthesis of complex molecules .

  • Environmental Science : In environmental science, it could be used in the study of chemical processes in the environment .

Safety And Hazards

“Methyl 2-oxopiperidine-3-carboxylate” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Relevant Papers The search results include a paper on the discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold . This paper could provide valuable insights into the potential applications of “Methyl 2-oxopiperidine-3-carboxylate” and similar compounds. For a more comprehensive analysis, it is recommended to refer to specialized databases and literature.

properties

IUPAC Name

methyl 2-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSIWVNWHCXOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398370
Record name methyl 2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-oxopiperidine-3-carboxylate

CAS RN

106118-94-9
Record name methyl 2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
JYL Chung, B Marcune, HR Strotman… - … Process Research & …, 2015 - ACS Publications
… -6-methyl-2-oxopiperidine-3-carboxylate, 5.79 min = ethyl (3S,6R)-6-methyl-2-oxopiperidine-3-carboxylate, 6.60 min = ethyl (3R,6S)-6-methyl-2-oxopiperidine-3-carboxylate, 7.57 min = …
Number of citations: 14 pubs.acs.org
W Zhang, J Ai, D Shi, X Peng, Y Ji, J Liu, M Geng, Y Li - Molecules, 2014 - mdpi.com
A series of compounds containing a novel 3-carboxypiperidin-2-one scaffold based on the lead structure BMS-777607 were designed, synthesized and evaluated for their c-Met kinase …
Number of citations: 11 www.mdpi.com
S Banerjee, ER Vogel, D Hinton, M Sterling… - Tetrahedron …, 2015 - Elsevier
A stereoselective and enantiodivergent strategy for the construction of δ-lactams is described. The strategy utilizes chiral malonic esters prepared from enantiomerically enriched mono …
Number of citations: 2 www.sciencedirect.com
JM Mejía‐Oneto, A Padwa - Helvetica Chimica Acta, 2008 - Wiley Online Library
The Rh II ‐catalyzed cycloaddition cascade of an indolyl‐substituted α‐diazo imide was used for the total synthesis of the complex pentacyclic alkaloid (±)‐aspidophytine. Treatment of …
Number of citations: 61 onlinelibrary.wiley.com
M Girardin, SG Ouellet, D Gauvreau… - … Process Research & …, 2013 - ACS Publications
MK-6096 is an orexin receptor antagonist in clinical trials for the treatment of insomnia. Herein we describe its first kilogram-scale synthesis. Chirality on the α-methylpiperidine core was …
Number of citations: 73 pubs.acs.org
S Číhalová, G Valero, J Schimer, M Humpl… - Tetrahedron, 2011 - Elsevier
The synthesis of piperidines and piperidines derivatives in enantiopure fashion has been a challenging goal for organic chemists. In this report we developed a nice cascade reaction …
Number of citations: 42 www.sciencedirect.com
MA Loreto, A Migliorini, PA Tardella, A Gambacorta - 2007 - Wiley Online Library
… Ethyl 1-Methyl-2-oxopiperidine-3-carboxylate (6c): To a suspension of NaH (7.0 g, 160 mmol, 60 % suspension in mineral oil) in anhydrous THF (70 mL), a solution of 5c (4.5 g, 40 mmol…
K Takeda, M Toyota - Tetrahedron, 2011 - Elsevier
Functionalized bicyclo[3.2.1]octanes, -oxabicyclo-[4.3.0]nonanes, 3-azabicyclo[3.3.0]octanes, and 3-azabicyclo[4.3.0]nonanes were easily synthesized via a second generation …
Number of citations: 20 www.sciencedirect.com
ER Vogel - 2015 - search.proquest.com
C α-methyl-γ-and δ-unnatural amino acids (UAAs) are important class of biomolecules used extensively as structural scaffolds, peptidomimetics, and in the development of …
Number of citations: 4 search.proquest.com
NP Dubash, NK Mangu, A Satyam - Synthetic communications, 2004 - Taylor & Francis
… Ethyl 6‐methyl‐2‐oxopiperidine‐3‐carboxylate (2). To a stirred solution of diethyl (3‐… To a solution of ethyl 6‐methyl‐2‐oxopiperidine‐3‐carboxylate (2) (1 g, 5.4 mmol) in THF (10 mL) …
Number of citations: 17 www.tandfonline.com

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